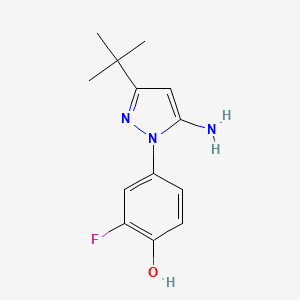
Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate typically begins with 2-piperazin-1-ylbenzoic acid as the starting material.
Reaction Steps: The carboxylic acid groups are esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester derivatives.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors designed to handle large volumes of reactants and products.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the benzene ring or the piperazine group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound oxide.
Reduction Products: Reduced forms such as this compound dihydride.
Substitution Products: Substituted derivatives with different functional groups attached to the benzene ring or piperazine group.
科学的研究の応用
Chemistry: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as hypertension and cardiovascular disorders. Industry: The compound is used in the development of new materials and chemical processes, including its application in polymer synthesis and catalysis.
作用機序
The mechanism by which Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Dimethyl 1,4-cyclohexane dicarboxylate: A cyclic dicarboxylate with similar esterification properties.
Dimethyl 2-piperidin-1-ylbenzene-1,4-dicarboxylate: A structural analog with a piperidine group instead of piperazine.
Dimethyl 2-pyridin-1-ylbenzene-1,4-dicarboxylate: Another analog with a pyridine group.
Uniqueness: Dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its piperazine group provides additional reactivity compared to other similar compounds.
特性
分子式 |
C14H18N2O4 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
dimethyl 2-piperazin-1-ylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-19-13(17)10-3-4-11(14(18)20-2)12(9-10)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3 |
InChIキー |
RKAZWEDKUILBEF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)



![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)




![3-Methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B15359209.png)
